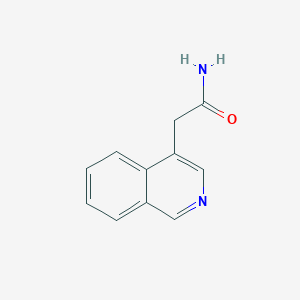
2-(Isoquinolin-4-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isoquinolin-4-YL)acetamide is a chemical compound with the molecular formula C11H10N2O. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline and its derivatives, including 2-(Isoquinolin-4-YL)acetamide, has been extensively studied. Traditional methods involve the use of strong acids or bases as catalysts, which can lead to the formation of isomers and side products. Some of the well-known synthetic routes include:
Gabriel-Colman Rearrangement: This method involves the use of phthalimide as the raw material, which undergoes rearrangement under strong alkaline conditions to produce isoquinoline derivatives.
Pictet-Spengler Reaction: This reaction involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride to produce tetrahydroisoquinoline.
Pomeranz-Fritsch Reaction: This method uses aromatic aldehydes and aminoacetal as initial compounds, which undergo cyclization under acidic conditions to produce isoquinolines.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis. These methods aim to minimize the formation of side products and improve the overall yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isoquinolin-4-YL)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions can vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of isoquinoline N-oxide derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Applications De Recherche Scientifique
2-(Isoquinolin-4-YL)acetamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(Isoquinolin-4-YL)acetamide involves its interaction with specific molecular targets and pathways within the body. Isoquinoline derivatives are known to interact with various enzymes and receptors, leading to a range of biological effects. For example, some isoquinoline derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, while others may act as antimicrobial agents by disrupting bacterial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to 2-(Isoquinolin-4-YL)acetamide include:
Isoquinoline: A parent compound with a similar structure but lacking the acetamide group.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Quinoline: A related compound with a nitrogen atom in a different position within the ring structure.
Uniqueness
This compound is unique due to its specific structure, which includes both the isoquinoline ring and the acetamide group. This combination of functional groups allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-isoquinolin-4-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)5-9-7-13-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5H2,(H2,12,14) |
Clé InChI |
PQZYBIDFVZSHNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC=C2CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



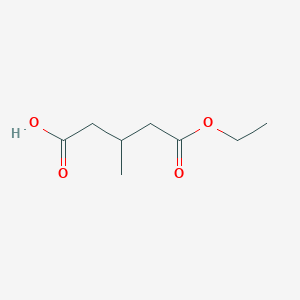
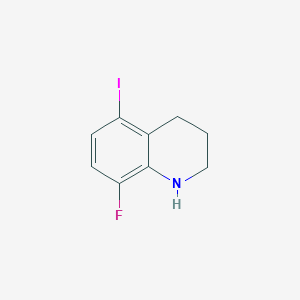
![3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13664332.png)
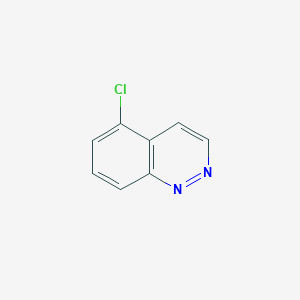
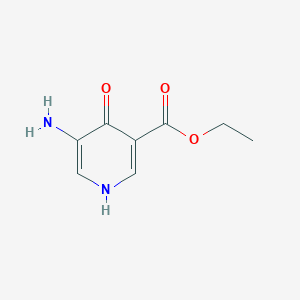


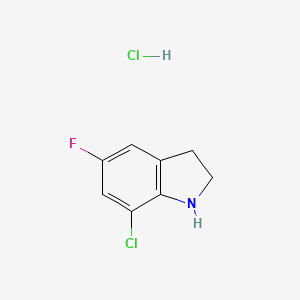
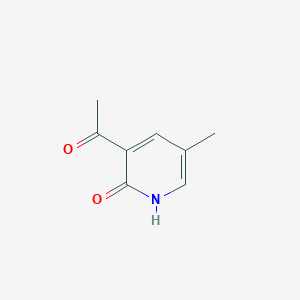
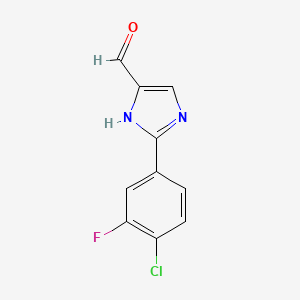

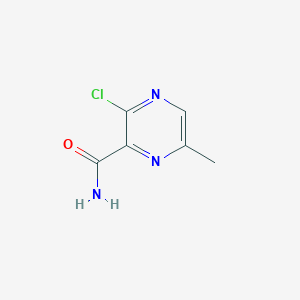
![1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B13664388.png)
